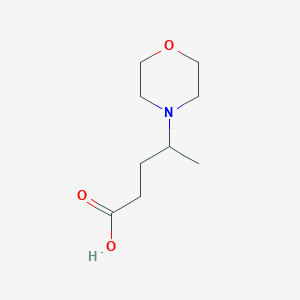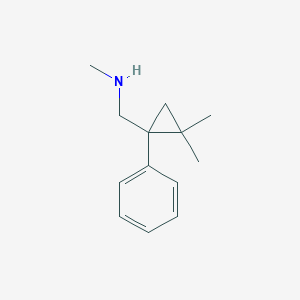
Dimethyl 2-phenoxysuccinate
Übersicht
Beschreibung
Dimethyl 2-phenoxysuccinate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .
Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 238.24 and is typically stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The use of dimethyl sulfoxide as an oxidant in copper(I)-catalyzed C-S coupling and C-H functionalization for the synthesis of 2-(phenylthio)phenols highlights a methodological approach that could be relevant for reactions involving Dimethyl 2-phenoxysuccinate in synthesizing targeted chemical structures (Runsheng Xu et al., 2010).
Environmental and Health Impact Studies
- Studies on phthalates and bisphenol A in commercial whole milk samples underline the importance of analyzing the environmental and health impacts of chemical compounds. This suggests that research into the effects of this compound on health and the environment could be a significant application area (N. Casajuana & S. Lacorte, 2004).
Green Chemistry and Sustainable Applications
- The use of dimethyl carbonate (DMC) as an eco-friendly solvent for cyclocarbonylation reactions of allyl phenol derivatives indicates a trend towards sustainable chemistry practices. Research into this compound could explore its role as a solvent or reagent in green chemistry applications (G. Vasapollo et al., 2003).
Antiviral and Antibacterial Research
- The study on the antiviral effects of specific phenoxazines against poliovirus and porcine parvovirus suggests a potential application area for this compound in developing antiviral or antibacterial agents, given its phenoxysuccinate moiety might offer similar bioactive properties (A. Iwata et al., 2005).
Safety and Hazards
Dimethyl 2-phenoxysuccinate has a safety signal word of “Warning” and is associated with the hazard statement H302 . This suggests that it may be harmful if swallowed. Precautionary statements associated with the compound include P264, P270, P301+P312, and P330 . These suggest measures such as washing thoroughly after handling, not eating or drinking while using the product, and rinsing the mouth if swallowed .
Eigenschaften
IUPAC Name |
dimethyl 2-phenoxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


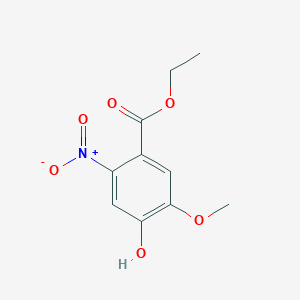

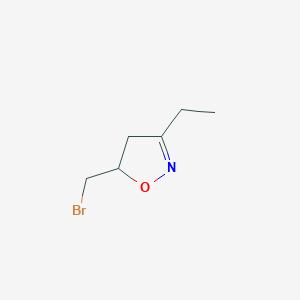
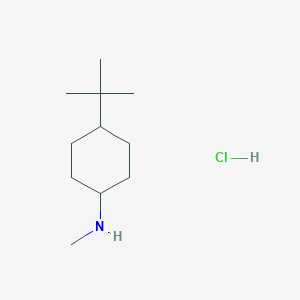
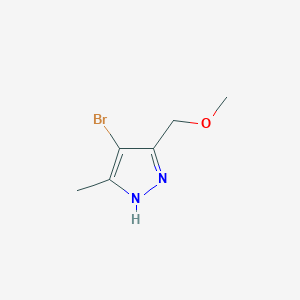


![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
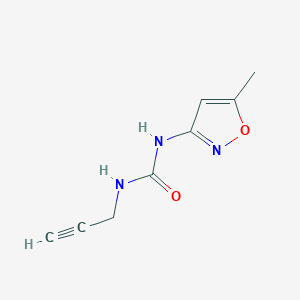
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

